molecular formula C16H24N2O2S B15119825 N-[1-(1-phenylethyl)piperidin-4-yl]cyclopropanesulfonamide

N-[1-(1-phenylethyl)piperidin-4-yl]cyclopropanesulfonamide

Cat. No.: B15119825
M. Wt: 308.4 g/mol
InChI Key: BDEAYJQQZBGTQI-UHFFFAOYSA-N
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Description

N-[1-(1-phenylethyl)piperidin-4-yl]cyclopropanesulfonamide is a synthetic compound that belongs to the class of piperidine derivatives. This compound is structurally related to fentanyl, a well-known synthetic opioid. The unique structure of this compound includes a cyclopropane ring attached to a sulfonamide group, which distinguishes it from other piperidine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-phenylethyl)piperidin-4-yl]cyclopropanesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving a suitable precursor, such as 4-piperidone.

    Introduction of the Phenylethyl Group: The phenylethyl group is introduced via a nucleophilic substitution reaction, where a phenylethyl halide reacts with the piperidine ring.

    Attachment of the Cyclopropane Ring: The cyclopropane ring is introduced through a cyclopropanation reaction, typically using a diazo compound and a transition metal catalyst.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-phenylethyl)piperidin-4-yl]cyclopropanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonamide group.

Scientific Research Applications

N-[1-(1-phenylethyl)piperidin-4-yl]cyclopropanesulfonamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential effects on biological systems, including its interaction with opioid receptors.

    Medicine: Investigated for its analgesic properties and potential use as a pain management drug.

    Industry: Utilized in the development of new materials and as a chemical intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[1-(1-phenylethyl)piperidin-4-yl]cyclopropanesulfonamide involves its interaction with opioid receptors in the central nervous system. The compound binds to the μ-opioid receptor, leading to the inhibition of neurotransmitter release and resulting in analgesic effects. The molecular pathways involved include the activation of G-protein coupled receptors and subsequent downstream signaling cascades that modulate pain perception.

Comparison with Similar Compounds

Similar Compounds

    Fentanyl: N-(1-phenethyl-4-piperidinyl)propionanilide, a potent synthetic opioid with a similar piperidine structure.

    Acrylfentanyl: N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]prop-2-enamide, another synthetic opioid with structural similarities.

    Butyrfentanyl: N-(1-phenethyl-4-piperidinyl)-N-phenylbutyramide, a fentanyl analog with a butyryl group.

Uniqueness

N-[1-(1-phenylethyl)piperidin-4-yl]cyclopropanesulfonamide is unique due to the presence of the cyclopropane ring and sulfonamide group, which confer distinct chemical and pharmacological properties. These structural features differentiate it from other fentanyl analogs and contribute to its specific interactions with opioid receptors and its potential therapeutic applications.

Properties

Molecular Formula

C16H24N2O2S

Molecular Weight

308.4 g/mol

IUPAC Name

N-[1-(1-phenylethyl)piperidin-4-yl]cyclopropanesulfonamide

InChI

InChI=1S/C16H24N2O2S/c1-13(14-5-3-2-4-6-14)18-11-9-15(10-12-18)17-21(19,20)16-7-8-16/h2-6,13,15-17H,7-12H2,1H3

InChI Key

BDEAYJQQZBGTQI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2CCC(CC2)NS(=O)(=O)C3CC3

Origin of Product

United States

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